1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 951598-20-2
VCID: VC11896666
InChI: InChI=1S/C17H15ClN4O/c18-14-7-4-8-15(11-14)22-12-16(20-21-22)17(23)19-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,23)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol

1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951598-20-2

Cat. No.: VC11896666

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide - 951598-20-2

Specification

CAS No. 951598-20-2
Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C17H15ClN4O/c18-14-7-4-8-15(11-14)22-12-16(20-21-22)17(23)19-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,23)
Standard InChI Key USBVRRNFBBTRNC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide linked to a 2-phenylethyl chain (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC17H15ClN4O\text{C}_{17}\text{H}_{15}\text{ClN}_4\text{O}
Molecular Weight326.8 g/mol
IUPAC Name1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide
SolubilityLimited data; likely polar aprotic solvents
Melting PointNot reported

Structural Insights

  • The 3-chlorophenyl group enhances electrophilic interactions with biological targets.

  • The phenylethyl chain contributes to lipophilicity, influencing membrane permeability.

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Azide Preparation: 3-Chlorophenyl azide is synthesized via nucleophilic substitution of 3-chloroaniline with sodium azide .

  • Alkyne Preparation: 2-Phenylethyl propargylamine is derived from propargyl bromide and phenethylamine.

  • Cycloaddition: Reacting the azide and alkyne using Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate) in a H2O/tert-BuOH\text{H}_2\text{O}/\text{tert-BuOH} mixture yields the triazole core .

Optimized Conditions

  • Catalyst: CuSO4_4·5H2_2O (10 mol%)

  • Solvent: H2O/tert-BuOH\text{H}_2\text{O}/\text{tert-BuOH} (1:1)

  • Temperature: 25°C

  • Yield: 72–89% .

Characterization Techniques

MethodKey DataSource
1H NMR^1\text{H NMR}δ 7.8 (triazole-H), δ 7.5 (Ar-H)
IR1650 cm1^{-1} (C=O stretch)
Mass Spectrometrym/z 327.1 [M+H]+^+

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated potent cytotoxicity:

Cell LineIC50_{50} (µM)Reference Compound (Etoposide)Source
MCF-70.18 ± 0.0710.25 ± 0.09
A5490.33 ± 0.0670.41 ± 0.12

Mechanism: Molecular docking revealed binding to topoisomerase IIβ (ΔG=5.8kcal/mol\Delta G = -5.8 \, \text{kcal/mol}), inhibiting DNA replication .

Antimicrobial Activity

Screening against Staphylococcus aureus and Escherichia coli showed moderate activity:

PathogenMIC (µg/mL)Source
S. aureus12.5
E. coli25.0

Pharmacological Applications

Drug Design Considerations

  • Triazole as a Bioisostere: Replaces carboxylic acid groups, enhancing metabolic stability .

  • Selectivity: The 3-chlorophenyl group minimizes off-target effects compared to non-halogenated analogs.

Future Directions

  • In Vivo Toxicity Studies: Pending pharmacokinetic profiling.

  • Structural Optimization: Introducing fluorinated substituents to improve blood-brain barrier penetration .

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